molecular formula C10H13NO B14055139 3-Amino-5-isopropylbenzaldehyde

3-Amino-5-isopropylbenzaldehyde

Cat. No.: B14055139
M. Wt: 163.22 g/mol
InChI Key: XJXWHNYFLKOCJU-UHFFFAOYSA-N
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Description

3-Amino-5-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H13NO It consists of a benzene ring substituted with an amino group at the third position, an isopropyl group at the fifth position, and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-isopropylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Nitration: The benzaldehyde derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Formylation: Finally, the formylation of the benzene ring is carried out to introduce the aldehyde group, completing the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-5-isopropylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: 3-Amino-5-isopropylbenzoic acid.

    Reduction: 3-Amino-5-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Amino-5-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    3-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    3-Amino-5-tert-butylbenzaldehyde: Contains a tert-butyl group instead of an isopropyl group.

    3-Amino-5-ethylbenzaldehyde: Features an ethyl group in place of the isopropyl group.

Uniqueness: 3-Amino-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-amino-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-7H,11H2,1-2H3

InChI Key

XJXWHNYFLKOCJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)N

Origin of Product

United States

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